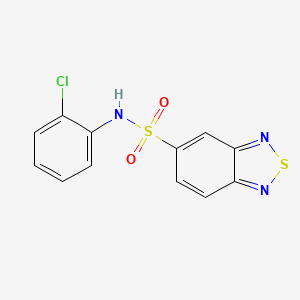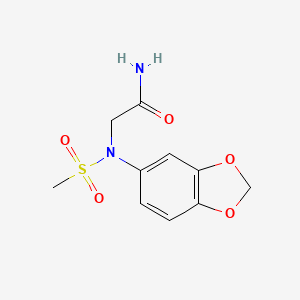![molecular formula C14H15N3O2 B5842374 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B5842374.png)
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide, also known as AG1478, is a synthetic small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research to study the EGFR signaling pathway and its role in various biological processes.
Mecanismo De Acción
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the autophosphorylation of EGFR and downstream signaling pathways. This leads to the inhibition of cell proliferation, migration, and invasion in various cancer cell lines.
Biochemical and Physiological Effects:
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion in various cancer cell lines. It has also been shown to inhibit wound healing, angiogenesis, and neuronal development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has several advantages in lab experiments. It is a specific inhibitor of EGFR tyrosine kinase and does not affect other receptor tyrosine kinases. It has a high potency and can be used at low concentrations. However, 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide also has some limitations. It is a synthetic small molecule inhibitor and may have off-target effects. It has a short half-life and may require frequent administration in in vivo experiments.
Direcciones Futuras
There are several future directions for the use of 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide in scientific research. It can be used to study the role of EGFR in various biological processes such as stem cell differentiation, immune response, and cancer metastasis. It can also be used in combination with other targeted therapies to enhance their efficacy. Furthermore, the development of more potent and specific EGFR inhibitors based on the structure of 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide can lead to the discovery of new cancer therapies.
Métodos De Síntesis
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide can be synthesized through a multi-step process starting from 4-morpholinylphenylacetic acid and cyanogen bromide. The detailed synthesis method has been described in various research articles and can be found in scientific literature.
Aplicaciones Científicas De Investigación
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has been extensively used in scientific research to study the EGFR signaling pathway and its role in various biological processes. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion in various cancer cell lines. 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has also been used to study the role of EGFR in various physiological processes such as wound healing, angiogenesis, and neuronal development.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-10-12(14(16)18)9-11-1-3-13(4-2-11)17-5-7-19-8-6-17/h1-4,9H,5-8H2,(H2,16,18)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGJWJSTAKYGCH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime](/img/structure/B5842295.png)

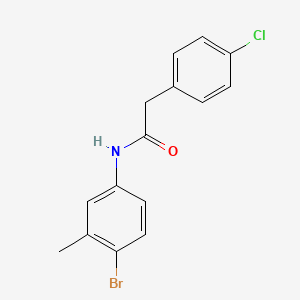
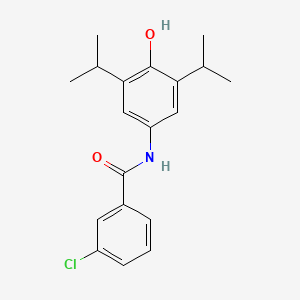
![1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B5842320.png)
![N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5842327.png)
![4'-[({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5842329.png)


![N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5842341.png)
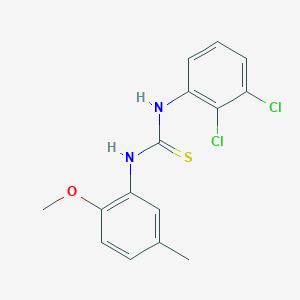
![1-(4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5842352.png)
